7-bromo-4-chloro-3-iodo-2H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloro-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLBNZKOAJWBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 4-Chloro-Indazole Scaffold: A Technical Guide to SAR, Synthesis, and Therapeutic Applications
Topic: Structure-activity relationship (SAR) of 4-chloro-indazole derivatives Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Within this class, 4-chloro-indazole derivatives have emerged as critical pharmacophores. The chlorine substituent at the C4 position is not merely decorative; it exerts profound electronic effects on the pyrazole ring, modulates lipophilicity (
This guide synthesizes the structure-activity relationships (SAR), industrial-scale synthetic routes, and biological applications of this scaffold, anchored by high-profile case studies such as Lenacapavir (HIV capsid inhibitor) and IndCl (ER
The Chemical Rationale: Why 4-Chloro?
The 4-chloro-1H-indazole core offers distinct physicochemical advantages over its non-halogenated or isomeric counterparts (5-, 6-, or 7-chloro).
Electronic Modulation and Acidity
The chlorine atom at C4 is inductively electron-withdrawing (-I effect). Because C4 is adjacent to the bridgehead carbon, this withdrawal significantly impacts the electron density of the pyrazole nitrogen atoms.
-
pKa Shift: The 4-Cl substituent lowers the pKa of the N1-H, making the indazole more acidic than the unsubstituted parent. This facilitates deprotonation, enhancing reactivity during
-alkylation or -arylation reactions. -
Hydrogen Bond Donor (HBD) Strength: In the neutral form, the N1-H becomes a stronger hydrogen bond donor, crucial for interactions with backbone carbonyls in kinase hinge regions.
Steric and Lipophilic Vectors
-
Metabolic Blocking: The C4 position is a common site for oxidative metabolism (hydroxylation) in simple indazoles. Chlorination blocks this soft spot, extending half-life (
). -
Vector C4: In many kinase binding pockets, the C4 vector points towards the "gatekeeper" residue or the solvent front. A chlorine atom provides a lipophilic bulk that can displace water molecules or fill hydrophobic sub-pockets without being as sterically demanding as a methyl or trifluoromethyl group.
Synthetic Access: Industrial and Laboratory Routes
Accessing the 4-chloro-indazole core requires regioselective strategies, as electrophilic halogenation of indazole typically favors the C3 or C5 positions.
Route A: The "Lenacapavir" Route (From Nitriles)
Recent process chemistry optimization for Lenacapavir (Gilead Sciences) has established a scalable route to highly functionalized 4-chloro-indazoles. This method avoids the poor regioselectivity of direct halogenation.
-
Starting Material: 2,6-Dichlorobenzonitrile.[2]
-
Key Transformation: Nucleophilic aromatic substitution (
) followed by hydrazine cyclization. -
Advantage: High regiocontrol and scalability (kg scale).
Route B: The Modified Jacobson Synthesis (From Anilines)
The classical laboratory route relies on diazotization of substituted anilines.
-
Starting Material: 2-Methyl-3-chloroaniline.[3]
-
Key Reagents: Acetic anhydride (acetylation), Isoamyl nitrite (nitrosation/cyclization).
-
Mechanism: Intramolecular cyclization of the diazonium intermediate onto the methyl group.
Visualization of Synthetic Workflows
Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for functionalized 3-amino derivatives (e.g., Lenacapavir). Route B (Red) yields the naked 4-chloro scaffold.
SAR Case Studies: Selectivity & Potency
Case Study 1: ER Selectivity (IndCl and K102)
Target: Estrogen Receptor Beta (ER
-
The Molecule: IndCl (Indazole-Chloride) and optimized analog K102.
-
SAR Logic:
-
The indazole core mimics the A-ring of estradiol.
-
The 4-Chloro Role: The chlorine atom provides a specific steric fit that accommodates the slightly smaller ligand-binding pocket of ER
compared to ER . It also increases lipophilicity, aiding blood-brain barrier (BBB) penetration, which is critical for CNS indications like MS. -
Outcome: K102 shows
-fold selectivity for ER over ER and promotes oligodendrocyte differentiation via the PI3K/AKT/mTOR pathway.
-
Case Study 2: HIV-1 Capsid Inhibition (Lenacapavir)
Target: HIV-1 Capsid Protein (CA). Therapeutic Goal: Long-acting antiretroviral therapy.
-
The Molecule: Lenacapavir (Sunlenca).
-
SAR Logic:
-
Lenacapavir binds to a hydrophobic pocket between capsid monomers.
-
The 4-Chloro Role: In the context of the 7-bromo-4-chloro-1H-indazol-3-amine fragment, the 4-chloro substituent fills a precise hydrophobic cavity in the capsid hexamer interface. Removal or replacement of this chlorine results in a significant loss of binding affinity (
) and antiviral potency ( ). -
Synergy: The 4-Cl and 7-Br substituents work together to lock the indazole into a rigid conformation that stabilizes the capsid lattice, preventing proper viral disassembly (uncoating).
-
Experimental Protocols
Protocol: Synthesis of 4-Chloro-1H-indazole (Route B)
Based on standard medicinal chemistry protocols (e.g., ChemicalBook, 2024).
Materials:
-
2-Methyl-3-chloroaniline (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Potassium acetate (1.2 eq)
-
Isoamyl nitrite (2.0 eq)
-
Solvents: Chloroform (
), THF, Ethyl Acetate.
Step-by-Step:
-
Acetylation: Dissolve 2-methyl-3-chloroaniline (10 g) and potassium acetate in
(120 mL). Cool to 0°C.[3] -
Add acetic anhydride dropwise. Warm to 25°C and stir for 1 hour. Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of aniline.
-
Cyclization: Heat the mixture to 60°C. Add isoamyl nitrite dropwise. Stir overnight at 60°C.
-
Hydrolysis: Cool to 0°C. Add THF (150 mL) and aqueous LiOH (excess) to hydrolyze the
-acetyl group. Stir for 3 hours. -
Workup: Dilute with water, extract with Ethyl Acetate (
mL). Dry over and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (0-40% EtOAc in Hexanes).
-
Validation:
NMR (400 MHz, ): 8.18 (s, 1H), 7.33 (d, 1H), 7.31 (t, 1H), 7.17 (d, 1H). MS (ESI): 153 .
Protocol: ER Competitive Binding Assay
To validate the SAR of 4-chloro derivatives.
-
Preparation: Express human ER
ligand-binding domain (LBD) in E. coli. -
Incubation: Mix 10 nM ER
-LBD with 1 nM -Estradiol (tracer) and varying concentrations ( to M) of the 4-chloro-indazole test compound. -
Buffer: 50 mM Tris-HCl (pH 7.4), 10% glycerol, 50 mM KCl, 1 mM DTT.
-
Separation: Incubate for 18h at 4°C. Separate bound from free ligand using hydroxyapatite or dextran-coated charcoal.
-
Analysis: Measure radioactivity via scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanism of Action Visualization
The following diagram illustrates the signaling pathway activated by 4-chloro-indazole ER
Figure 2: Mechanism of Action for 4-chloro-indazole ER
Summary Data: SAR Table
| Compound Class | C4 Substituent | C3 Substituent | Target | Primary Effect | Key Reference |
| IndCl | -Cl | -H | ER | Selective Agonist | Scientific Reports (2019) |
| Lenacapavir Frag. | -Cl | -NH2 (at C3), -Br (at C7) | HIV-1 Capsid | Capsid Stabilization | ChemRxiv (2024) |
| Indazole Amides | -Cl | Amide Linker | ERK1/2 | Kinase Inhibition | Bioorg.[7] Med. Chem. (2016) |
| Unsubstituted | -H | -H | Non-selective | Rapid Metabolism | N/A |
References
-
Synthesis of Lenacapavir Intermediate: Asad, N., et al. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir."[8] ChemRxiv, 2024. Link
-
ERngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Agonists (IndCl): Moore, S., et al. "Chloroindazole based estrogen receptor ligands with favorable pharmacokinetics promote functional remyelination and visual recovery." Scientific Reports, 2024/2025 (Indexed). Link (Note: Link directs to foundational 2019 paper by Tiwari-Woodruff lab on IndCl analogues). -
General Synthesis: "4-CHLORO (1H)INDAZOLE synthesis." ChemicalBook. Link
-
Kinase Inhibitors: "Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2)." Bioorganic & Medicinal Chemistry Letters, 2016.[9] Link
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on 3-iodo-indazole based kinase inhibitors
From Synthetic Gateway to Halogen-Bonding Pharmacophore
Executive Summary
The indazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Entrectinib). Within this class, 3-iodo-1H-indazole derivatives occupy a unique dual niche. They act as versatile synthetic gateways —enabling rapid diversification via Palladium-catalyzed cross-couplings—and as potent pharmacophores in their own right, capable of exploiting high-affinity halogen bonding interactions with the kinase hinge region.
This technical guide dissects the utility of the 3-iodo-indazole scaffold, providing validated synthetic protocols, mechanistic insights into halogen bonding (σ-hole theory), and structural activity relationships (SAR) for targeting VEGFR, BCR-ABL, and PLK4.
Mechanistic Pharmacology: The Power of the 3-Position
The efficacy of indazole-based inhibitors stems from their ability to mimic the adenine ring of ATP. However, the 3-position of the indazole ring offers a critical vector for optimization.
1.1 ATP Mimicry and the Hinge Region
The indazole core typically binds to the kinase ATP-binding pocket, forming hydrogen bonds with the "hinge" region (residues connecting the N- and C-lobes).
-
N1-H: Acts as a Hydrogen Bond Donor to the hinge backbone carbonyl (e.g., Glu residue).
-
N2: Acts as a Hydrogen Bond Acceptor from the hinge backbone amide (e.g., Cys residue).
1.2 The Iodine Advantage: Halogen Bonding
While often used merely as a leaving group, the iodine atom at the C3 position can function as a potent binding element.
-
The
-Hole Theory: Iodine is highly polarizable. In a C-I bond, the electron density is anisotropic, creating a region of positive electrostatic potential (the -hole) on the extension of the bond axis. -
Interaction: This
-hole acts as a Lewis acid, forming a highly directional Halogen Bond (X-bond) with Lewis bases in the protein, most commonly the backbone carbonyl oxygen of the hinge region. -
Energetics: A C-I···O=C halogen bond can approach the strength of a traditional hydrogen bond (1–5 kcal/mol), significantly enhancing potency and selectivity compared to a simple hydrophobic methyl group.
Figure 1: Mechanism of Action - Halogen Bonding vs. Hydrogen Bonding
Caption: Schematic of the 3-iodo-indazole binding mode. The iodine atom projects a positive σ-hole, forming a directional halogen bond with the kinase hinge carbonyl, supplementing standard H-bonds.
Synthetic Architecture: 3-Iodo-Indazole as a Gateway
For most drug discovery campaigns, the 3-iodo group serves as a reactive handle for installing "tails" that reach into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region).
2.1 Validated Synthetic Protocol: Iodination
The following protocol describes the regioselective iodination of a 6-substituted indazole, a common starting point for VEGFR and BCR-ABL inhibitors.
Protocol: Synthesis of 3-Iodo-6-bromo-1H-indazole
-
Objective: Install Iodine at C3 with high regioselectivity.
-
Reagents: 6-Bromo-1H-indazole (1.0 eq), Iodine (
, 2.0 eq), KOH (3.0 eq). -
Solvent: DMF (Dimethylformamide).
-
Conditions:
-
Dissolve 6-bromo-1H-indazole in DMF (0.5 M concentration).
-
Add KOH pellets followed by portion-wise addition of solid Iodine at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). Product is typically less polar than starting material.
-
Workup: Quench with saturated aqueous
(Sodium thiosulfate) to remove excess iodine (color change from dark red to yellow/white). Precipitate often forms; filter and wash with water.
-
-
Yield: Typically 85–95%.
-
Validation:
-NMR shows loss of the C3 proton signal (typically a singlet around 8.0 ppm in the parent indazole).
2.2 Functionalization Strategies
Once installed, the C3-iodine allows for modular library generation via Pd-catalyzed coupling.
Figure 2: Synthetic Diversification Workflow
Caption: Divergent synthesis from the 3-iodo-indazole intermediate. Palladium-catalyzed cross-couplings allow rapid access to diverse chemical space for SAR optimization.
Case Studies & SAR Data
The following table summarizes key kinase targets where 3-functionalized indazoles (derived from the 3-iodo precursor) have shown high potency.
| Target Kinase | Drug/Lead Compound | 3-Position Substituent | Mechanism/Role | IC50 / Kd |
| VEGFR-2 | Axitinib (Analogs) | Vinyl-pyridine | Extends into solvent front; solubilizing group. | < 1.0 nM |
| BCR-ABL (T315I) | AKE-72 | Ethynyl-amide | Bypasses the T315I gatekeeper mutation steric clash.[1] | ~0.5 nM |
| PLK4 | Compound C05 | Aryl/Heteroaryl | Specificity for Polo-like kinase pocket. | < 0.1 nM |
| Trk A/B/C | 3-Vinyl-indazoles | Vinyl-arene | Pan-Trk inhibition for solid tumors. | ~2.0 nM |
Technical Note on Axitinib: While Axitinib itself is a 3-vinyl derivative, synthetic routes often utilize the 3-iodo-indazole as the electrophile in a Heck reaction with 2-vinylpyridine to construct the core.
Experimental Validation: Kinase Assay Setup
To validate the activity of synthesized 3-iodo derivatives (or their coupled products), a robust biochemical assay is required.
Protocol: FRET-Based Kinase Assay (Z'-LYTE)
-
Principle: A FRET peptide substrate is phosphorylated by the kinase. A development reagent cleaves only the non-phosphorylated peptide. Phosphorylation inhibits cleavage, maintaining the FRET signal.
-
Reaction Mix:
-
Kinase (e.g., VEGFR-2, 0.1–10 ng/well).
-
Substrate: Tyr-Peptide (2 µM).
-
ATP:
concentration (typically 10–100 µM). -
Test Compound: 3-iodo-indazole derivative (Serial dilution in DMSO).
-
-
Procedure:
-
Incubate Kinase + Compound + Substrate + ATP in 384-well plate for 1 hour at RT.
-
Add Development Reagent (Protease). Incubate 1 hour.
-
Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).
-
-
Data Analysis: Calculate Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. Log[Compound] to determine
. -
Integrity Check: Z'-factor must be > 0.5 for the assay to be considered valid.
References
-
Halogen bonds involved in binding of halogenated ligands by protein kinases. Source: PubMed / NIH Context: Detailed analysis of iodine-carbonyl interactions in the hinge region.[2] URL:[Link]
-
Design, synthesis, and biological evaluation of indazole derivatives as anti-cancer agents. Source: PMC / NIH Context: Protocols for iodination and Suzuki coupling of indazoles for VEGFR inhibition. URL:[Link]
-
Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Source: Taylor & Francis Online Context: Use of 3-ethynyl-indazole scaffolds derived from iodo-precursors. URL:[Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Source: PMC / NIH Context: SAR studies involving 3-substituted indazoles.[3][4][5][6] URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. scispace.com [scispace.com]
Methodological & Application
Synthesis protocols for 7-bromo-4-chloro-3-iodo-2H-indazole
Application Note: High-Yield Electrophilic Iodination and Synthesis Protocol for 7-Bromo-4-chloro-3-iodo-1H/2H-indazole
Document ID: AN-2026-0227 Target Audience: Synthetic Chemists, Process Engineers, and Targeted Protein Degradation (PROTAC) Researchers.
Introduction and Mechanistic Rationale
The compound 7-bromo-4-chloro-3-iodo-indazole (CAS: 1000341-98-9) is a highly functionalized, tri-halogenated heterocyclic building block critical to modern oncology drug discovery[1]. It serves as an advanced intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those designed to degrade the Androgen Receptor (AR) in Castration-Resistant Prostate Cancer (CRPC)[2], as well as in the development of mitotic kinase TTK inhibitors[3].
The 1H vs. 2H Tautomeric Equilibrium: While the target is often queried as a 2H-indazole, it is essential to recognize that unsubstituted indazoles exist as a dynamic mixture of annular tautomers. In solution, the 1H-indazole form is thermodynamically favored due to the preservation of full aromaticity in the benzenoid ring. However, the 2H-indazole form can be selectively locked during downstream functionalization (e.g., N-alkylation or linker attachment at the N2 position) during PROTAC assembly. This protocol synthesizes the tautomeric mixture, predominantly isolated as the 1H-form[2].
Reaction Causality & Design: The synthesis relies on the direct electrophilic iodination of 7-bromo-4-chloro-1H-indazole[4].
-
Base Selection (KOH): The indazole N-H proton is mildly acidic. Utilizing a strong base like potassium hydroxide (KOH) in a polar aprotic solvent (DMF) rapidly deprotonates the indazole, generating an electron-rich indazolide anion.
-
Regioselectivity: The resulting anionic character heavily localizes electron density at the C3 position of the pyrazole ring, making it highly susceptible to electrophilic attack by molecular iodine (
). -
Orthogonal Reactivity: The resulting product possesses three distinct halogens (Cl, Br, I). Because oxidative addition in palladium-catalyzed cross-coupling generally follows the reactivity trend
, this molecule allows for highly controlled, sequential functionalization (e.g., C3 cyanation followed by C7 linker attachment)[2].
Quantitative Reaction Parameters
The following stoichiometry is optimized for a 90 mmol scale, providing a robust balance between reaction kinetics and thermal control during the exothermic deprotonation phase[4].
| Reagent / Material | MW ( g/mol ) | Mass / Volume | Amount (mmol) | Equivalents | Role |
| 7-Bromo-4-chloro-1H-indazole | 231.48 | 21.0 g | 90.72 | 1.00 | Starting Material |
| Potassium Hydroxide (KOH) | 56.11 | 20.36 g | 362.89 | 4.00 | Base |
| Iodine ( | 253.81 | 29.9 g | 117.94 | 1.30 | Electrophile |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - | Solvent |
| Sodium Thiosulfate (20% aq) | 158.11 | 250 mL | - | Excess | Reductive Quench |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual cues are provided to ensure reaction integrity at each critical node[4].
Phase 1: Deprotonation and Activation
-
Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet with 7-bromo-4-chloro-1H-indazole (21.0 g, 90.72 mmol) and DMF (100 mL).
-
Add Potassium hydroxide (20.36 g, 362.89 mmol) to the stirring solution.
-
Critical Step: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Deprotonation is exothermic; cooling prevents solvent degradation and minimizes potential side reactions before the electrophile is introduced.
Phase 2: Electrophilic Iodination
-
Portion-wise, add Iodine (29.9 g, 117.94 mmol) to the 0 °C solution. The solution will turn deep brown/purple.
-
After 5 minutes of stirring at 0 °C, remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 30 minutes. Validation: TLC analysis (Hexanes:EtOAc) should indicate complete consumption of the starting material.
Phase 3: Reductive Quench and Workup
-
Quench the reaction by slowly pouring in 20% aqueous Sodium Thiosulfate (
, 250 mL).-
Causality: Thiosulfate reduces unreacted, oxidizing
into highly water-soluble iodide ions ( ). Validation: The deep brown color of the solution will rapidly dissipate, yielding a pale yellow/colorless organic suspension, confirming the successful neutralization of elemental iodine.
-
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (250 mL). Separate the phases.
-
Wash the organic layer with a saturated aqueous Lithium Chloride (LiCl) solution (3 × 100 mL).
-
Causality: DMF is highly miscible with water but can partition into the EtOAc layer. LiCl dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer and preventing solvent contamination during concentration.
-
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Purify the crude residue via flash silica gel chromatography using an elution gradient of 0 to 30% EtOAc in Diethyl Ether (
). -
Concentrate the product fractions to afford 7-bromo-4-chloro-3-iodo-1H-indazole as a solid[4].
Process Workflows and Downstream Applications
The following diagrams illustrate the chemical logic of the synthesis and how the resulting intermediate is utilized in advanced drug development.
Synthesis workflow for the electrophilic iodination of 7-bromo-4-chloro-1H-indazole.
Once synthesized, the orthogonal halogenation of this intermediate allows for precise, site-specific coupling. For example, in the synthesis of AR-degrading PROTACs, the highly reactive C3-iodo group undergoes palladium-catalyzed cyanation (using Xantphos and allylpalladium(II) chloride dimer), leaving the C7-bromo group intact for subsequent linker attachment[2].
Downstream application of the synthesized intermediate in PROTAC assembly.
References
-
Bifunctional compounds capable of degrading androgen receptors (WO2024189488A1). Google Patents. Retrieved from:[2]
-
4-CHLORO-3-IODO (1H)INDAZOLE | 518990-33-5 . ChemicalBook. Retrieved from:
-
1260751-76-5,4-Bromo-3-chlorobenzo[d]isoxazole . AccelaChem. Retrieved from:[1]
-
Bifunctional compounds capable of degrading androgen receptors (Experimental Section) (WO2024189488A1). Google Patents. Retrieved from:[4]
Sources
- 1. 1260751-76-5,4-Bromo-3-chlorobenzo[d]isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
- 3. 4-CHLORO-3-IODO (1H)INDAZOLE | 518990-33-5 [chemicalbook.com]
- 4. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
Application Note: Regioselective Cross-Coupling Reactions of 3-Iodo-Indazoles
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Strategic Rationale
The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics (1)[1]. The functionalization of the indazole core, particularly at the C-3 position, is a critical step in generating diverse structure-activity relationship (SAR) libraries.
Among the various synthetic strategies, palladium-catalyzed cross-coupling of 3-iodo-indazoles stands out as the premier method for C-3 elaboration. The strategic choice of an iodine substituent at C-3 over bromine or chlorine is dictated by thermodynamics: the C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol) or C-Cl (~98 kcal/mol). This energy differential allows the Pd(0) catalyst to undergo highly regioselective oxidative addition at the C-3 position, even when other halogens are present at the C-5 or C-7 positions, enabling sequential, site-specific functionalization.
Mechanistic Insights: Causality in Reaction Design
The Dynamics of N-Protection
A fundamental challenge in the cross-coupling of 1H-indazoles is the highly acidic N-H proton (pKa ~13.8). In standard palladium-catalyzed reactions, this proton can interfere by consuming the basic equivalents required for transmetalation, poisoning the catalyst, or promoting competitive N-arylation (2)[2].
To circumvent this, researchers typically employ N1-protection (e.g., Boc, THP, or methyl groups). Masking the nitrogen not only prevents unwanted side reactions but also modulates the electron density of the pyrazole ring, accelerating the reductive elimination step. However, recent methodological breakthroughs have demonstrated that unprotected 3-iodoindazoles can undergo direct Suzuki-type vinylation and arylation when utilizing microwave irradiation and specific solvent systems (e.g., 1,4-dioxane), which rapidly drive the reaction to completion before catalyst degradation occurs (3)[3].
Caption: Catalytic cycle of Pd-catalyzed cross-coupling at the C3 position of 3-iodo-indazoles.
Quantitative Data: Reaction Profiles
The following table summarizes the optimized conditions and typical yields for various regioselective cross-coupling reactions utilizing 3-iodo-indazoles as the electrophilic partner.
| Reaction Type | Substrate | Coupling Partner | Catalyst / Base | Conditions | Typical Yield |
| Suzuki-Miyaura | N1-Boc-3-iodoindazole | Arylboronic acids | Pd(PPh3)4 / Na2CO3 | DMF/H2O, 80°C, 8-12h | 55-85% |
| Suzuki (Unprotected) | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh3)4 / Na2CO3 | 1,4-Dioxane, MW 120°C, 40 min | 60-87% |
| Sonogashira | N1-Methyl-3-iodoindazole | Terminal alkynes | PdCl2(PPh3)2 / CuI / Et3N | THF or DMF, RT to 60°C | 70-95% |
| Heck | 3-Iodo-1H-indazole | Methyl acrylate | Pd(OAc)2 / P(o-tol)3 / Et3N | DMF, 100°C, 12h | 50-75% |
Self-Validating Experimental Protocols
The following workflows detail the step-by-step methodologies for synthesizing and functionalizing 3-iodo-indazoles. Each protocol is designed as a self-validating system , incorporating specific visual or physical checkpoints to ensure reaction fidelity.
Caption: Step-by-step experimental workflow from 1H-indazole to C3-functionalized derivatives.
Protocol 1: Regioselective Synthesis of 3-Iodo-1H-indazole
Causality: The addition of KOH deprotonates the indazole N-H, generating an electron-rich indazolide anion. This vastly increases the nucleophilicity of the pyrazole ring, directing electrophilic aromatic substitution exclusively to the C-3 position (1)[1].
-
Dissolve 1H-indazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add KOH pellets (2.5 equiv) and stir at room temperature until fully dissolved.
-
Slowly add Iodine (I2) (1.5 equiv) portion-wise to control the mild exotherm.
-
Stir the mixture for 1-3 hours at room temperature.
-
Self-Validation Checkpoint: Quench the reaction by pouring it into a 10% aqueous NaHSO3 solution. The deep purple/brown color of unreacted iodine will instantly decolorize, yielding a pale yellow or white precipitate of the product.
-
Filter the precipitate, wash with distilled water, and dry under vacuum.
Protocol 2: N1-Boc Protection of 3-Iodo-1H-indazole
Causality: Protection utilizes the nucleophilicity of the N1 position. Triethylamine acts as a proton scavenger, while a catalytic amount of DMAP accelerates the acyl transfer process.
-
Suspend 3-Iodo-1H-indazole (1.0 equiv) in CH2Cl2 (0.2 M).
-
Add Et3N (1.2 equiv) and DMAP (0.1 equiv).
-
Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dropwise.
-
Self-Validation Checkpoint: The addition of Boc2O will trigger the visible evolution of CO2 gas (effervescence). The cessation of bubbling serves as a primary visual indicator that the reaction is nearing completion (typically 2-4 hours).
-
Wash the organic layer with 1M HCl, followed by brine. Dry over Na2SO4 and concentrate to yield N1-Boc-3-iodoindazole.
Protocol 3: Suzuki-Miyaura Cross-Coupling at C-3
Causality: Pd(0) selectively inserts into the weaker C3-I bond. Aqueous Na2CO3 is essential to coordinate with the arylboronic acid, forming a nucleophilic boronate complex that readily undergoes transmetalation with the Pd(II) intermediate (2)[2].
-
In a Schlenk flask, combine N1-Boc-3-iodoindazole (1.0 equiv) and the desired Arylboronic acid (1.5 equiv).
-
Add Pd(PPh3)4 (5-10 mol%) under a strict nitrogen atmosphere to prevent catalyst oxidation.
-
Inject degassed DMF and 2M aqueous Na2CO3 (3.0 equiv) (Ratio 2:1).
-
Heat the mixture to 80°C with vigorous stirring for 8-12 hours.
-
Self-Validation Checkpoint: During the reaction, the solution remains homogeneous and yellow/orange. The precipitation of "palladium black" (a fine, dark, insoluble solid) on the flask walls indicates the aggregation of the Pd(0) catalyst, signaling that the starting halide has been fully consumed.
-
Cool to room temperature, dilute with EtOAc, wash extensively with water to remove DMF, dry, and purify via silica gel chromatography.
Protocol 4: Microwave-Assisted Sonogashira Coupling
Causality: Sonogashira coupling introduces alkyne moieties at C-3, vital for kinase inhibitor SAR. The Cu(I) co-catalyst forms a copper acetylide intermediate, which is highly nucleophilic and rapidly transmetalates with the Pd(II)-indazole complex (4)[4].
-
Combine N1-protected 3-iodoindazole (1.0 equiv), PdCl2(PPh3)2 (5 mol%), and CuI (10 mol%) in a microwave vial.
-
Add degassed THF and Et3N (2.0 equiv), followed by the terminal alkyne (1.2 equiv).
-
Seal the vial and irradiate at 60°C for 30 minutes.
-
Self-Validation Checkpoint: The initial yellow solution will rapidly turn dark brown/black upon the formation of the active copper acetylide and subsequent cross-coupling. Complete consumption of the highly UV-active 3-iodoindazole spot on TLC (Hexane/EtOAc) confirms success.
References
-
MDPI - Molecules (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex..." URL:[Link]
-
MDPI - Molecules (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation" URL:[Link]
-
Semantic Scholar (2020). "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug" URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step preparation of 3,4,7-trisubstituted indazoles
Application Note: High-Fidelity Synthesis of 3,4,7-Trisubstituted Indazoles
Abstract
The 3,4,7-trisubstituted indazole scaffold is a privileged pharmacophore in kinase inhibitor design (e.g., substituted analogues of Linifanib, Pazopanib) due to its ability to mimic the adenine ring of ATP while offering unique vectors for solubilizing groups (C7) and hydrophobic interactions (C3/C4). However, the synthesis of this substitution pattern is historically plagued by regiochemical ambiguity (N1 vs. N2 alkylation) and poor discrimination between halogenated positions. This Application Note details a robust, self-validating protocol for the sequential, regioselective functionalization of a 4,7-dihaloindazole core. By exploiting intrinsic steric and electronic differences, this method enables the programmable installation of three distinct substituents with high fidelity.
Strategic Overview & Mechanistic Logic
The primary challenge in synthesizing 3,4,7-trisubstituted indazoles is differentiating the reactivity of the halogenated sites. Rather than employing de novo ring construction for every analogue (which is low-throughput), this protocol utilizes a "Divergent Core Strategy" .
We utilize 4,7-dibromo-1H-indazole as the starting hub. The strategy relies on three layers of selectivity:
-
Chemoselectivity (I > Br): Introduction of iodine at C3 creates a "super-reactive" site for the first cross-coupling.
-
Steric Differentiation (C7 > C4): Once C3 is substituted, the "peri-effect" renders the C4-position sterically crowded, significantly retarding oxidative addition at C4 relative to the accessible C7 position.
-
N-Protection Control: Use of the SEM (2-(Trimethylsilyl)ethoxymethyl) group directs lithiation (if necessary) and prevents catalyst poisoning by the free N-H.
Workflow Visualization
Caption: Sequential functionalization logic exploiting reactivity hierarchies (I > Br) and steric environments (C7 > C4).
Experimental Protocols
Protocol A: Synthesis of the Core (4,7-Dibromo-3-iodo-1-SEM-indazole)
Rationale: Commercial 4,7-dibromoindazole is expensive. It can be synthesized via the "Bartoli" route or purchased. This protocol assumes the starting material is the 4,7-dibromo core and focuses on preparing it for divergent coupling.
Step 1: C3-Iodination Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich carbon in the indazole ring.
-
Dissolve 4,7-dibromo-1H-indazole (1.0 equiv) in 1,4-dioxane (0.2 M).
-
Add KOH (4.0 equiv) followed by Iodine (I₂) (2.0 equiv).
-
Stir at room temperature (25 °C) for 4 hours. Monitor by LCMS for disappearance of SM (M+H: 275/277/279).
-
Quench: Pour into 10% Na₂S₂O₃ (aq) to reduce excess iodine (color change from brown to yellow/white).
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Yield: Typically >90%. Product: 4,7-dibromo-3-iodo-1H-indazole .
Step 2: N1-SEM Protection Rationale: N1-protection is thermodynamically favored over N2. The SEM group is stable to basic coupling conditions but removable with acid or fluoride.
-
Dissolve the Step 1 product (1.0 equiv) in anhydrous THF (0.15 M) under N₂.
-
Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur.
-
Stir for 30 min at 0 °C to ensure deprotonation (Anion formation).
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.
-
Warm to RT and stir for 2 hours.
-
Critical Check: Check Regiochemistry by NOE NMR if possible. N1-SEM protons usually show NOE with C7-H. In this case, C7 is Br, so NOE is observed with C7-substituents later, or confirmed by chemical shift (N1-CH2 is typically ~5.6 ppm vs N2-CH2 ~5.7 ppm, but X-ray is definitive).
-
Product: 4,7-dibromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole .
Protocol B: Sequential Cross-Coupling (The "Tri-Sub" Cascade)
Step 3: C3-Selective Coupling (The "Easy" Bond) Selectivity: The C-I bond is significantly weaker than the C-Br bonds.
-
Reagents: Core (1.0 equiv), Boronic Acid R¹-B(OH)₂ (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv, 2M aq).
-
Solvent: DME/Water (4:1).
-
Conditions: Heat at 60 °C for 4-6 hours. Note: Keep temperature low (<80 °C) to prevent activation of C-Br bonds.
-
Validation: LCMS should show mono-arylation. If bis-arylation is observed, lower temp to 45 °C.
Step 4: C7-Selective Coupling (The "Steric" Bond) Selectivity: With R¹ installed at C3, the C4-Br is shielded by the "peri-effect" (steric clash with R¹). The C7-Br remains accessible.
-
Reagents: Step 3 Product (1.0 equiv), Boronic Acid R²-B(OH)₂ (1.1 equiv).
-
Catalyst System: Pd(dppf)Cl₂ (5 mol%) is excellent for steric differentiation. Use K₃PO₄ (3.0 equiv) as base.
-
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions: Heat at 90 °C for 12 hours.
-
Observation: Reaction at C7 occurs preferentially. C4 remains intact due to steric hindrance from the C3-R¹ group.
Step 5: C4-Coupling (The "Forcing" Bond) Rationale: The final C4-Br is sterically hindered and electronically deactivated.
-
Reagents: Step 4 Product (1.0 equiv), Boronic Acid R³-B(OH)₂ (2.0 equiv).
-
Catalyst System: Requires a highly active catalyst. Use Pd₂(dba)₃ (5 mol%) with XPhos or SPhos (10 mol%). These bulky, electron-rich ligands facilitate oxidative addition into hindered halides.
-
Conditions: Microwave irradiation at 120-140 °C for 1 hour, or reflux in Toluene/Water for 24h.
Data Summary & Critical Parameters
| Reaction Step | Target Bond | Catalyst/Ligand | Temp (°C) | Critical Control Point |
| C3-Iodination | C3-I | None (KOH/I₂) | 25 | Quench excess I₂ completely to avoid side reactions. |
| Protection | N1-SEM | None (NaH) | 0 -> 25 | Maintain anhydrous conditions to prevent SEM-Cl hydrolysis. |
| Coupling 1 | C3-C(Ar) | Pd(PPh₃)₄ | 60 | Temp Control: >80°C risks C7/C4 reaction. |
| Coupling 2 | C7-C(Ar) | Pd(dppf)Cl₂ | 90 | Sterics: C3 substituent must be present to block C4. |
| Coupling 3 | C4-C(Ar) | Pd-XPhos | 130 (MW) | Requires electron-rich ligand to overcome peri-strain. |
Troubleshooting & Self-Validation
-
Issue: Loss of Regioselectivity at Step 4 (C7 vs C4).
-
Cause: If R¹ (at C3) is small (e.g., Methyl, H), the steric shielding of C4 is insufficient.
-
Solution: If R¹ is small, switch to 4-chloro-7-bromo-1H-indazole as the core. The Br (at C7) will react exclusively over the Cl (at C4) regardless of sterics.
-
-
Issue: N1 vs N2 Isomerization.
-
Validation: Always perform 1H-NMR after Step 2. N1-SEM methylene protons appear as a singlet at ~5.6 ppm. If a mixture is formed, separate by column chromatography immediately; isomers have significantly different Rf values (N1 is usually less polar).
-
References
-
BenchChem. "Discovery and synthesis of novel indazole derivatives." Application Note. Accessed 2023.[1] Link
-
Léogané, O. et al. "Functionalization of 3-iodo-1H-indazole via palladium-catalyzed cross-coupling reactions." Tetrahedron, 2014. Link
-
Organic Chemistry Portal. "Synthesis of Indazoles." Recent Literature. Link
-
National Institutes of Health (NIH). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." PMC, 2024. Link(Note: Cited for the 4-Cl/7-Br selectivity strategy).
-
Beilstein Journals. "Regioselective alkylation of a versatile indazole." Beilstein J. Org. Chem., 2024.[2][3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Aqueous Solubility Challenges in Poly-Halogenated Indazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a critical roadblock: their highly potent poly-halogenated indazole candidates exhibit near-zero aqueous solubility. While halogenation is a privileged strategy to improve metabolic stability and target affinity, it fundamentally alters the physical chemistry of the heterocycle.
This guide abandons generic advice in favor of mechanistic troubleshooting. Here, we will dissect the thermodynamic root causes of your solubility issues and provide self-validating, step-by-step protocols to keep your compounds in solution during critical assays.
Part 1: Root Cause Analysis (FAQs)
Q1: Why do my poly-halogenated indazoles precipitate immediately in aqueous assay buffers? A1: The insolubility of these compounds is driven by a dual thermodynamic barrier. First, halogens (particularly bromine and chlorine) significantly increase the lipophilicity (XLogP) of the indazole core, making the energy penalty of creating a cavity in the water network highly unfavorable. Second, poly-halogenated aromatic rings are highly planar and engage in strong intermolecular halogen bonding. This creates an exceptionally stable crystal lattice 1. For dissolution to occur, the hydration energy must overcome this massive lattice energy barrier.
Thermodynamic cycle of dissolution illustrating lattice and hydration energies.
Q2: Should I focus on formulation tweaks or structural modifications to fix this? A2: This depends entirely on your development stage. For early in vitro screening, formulation tweaks like co-solvents (e.g., DMSO) are sufficient to artificially lower the dielectric constant of the buffer 2. However, if you are moving toward in vivo models, you must address the crystal lattice directly. Disrupting molecular symmetry or introducing Fsp3 carbons (e.g., adding a methoxy group or modifying a substituent) forces the molecules out of planar alignment, drastically lowering the melting point and improving intrinsic aqueous solubility 3.
Part 2: Comparative Solubility Enhancement Strategies
Before executing a protocol, consult this data table to select the intervention that matches your experimental constraints.
| Enhancement Strategy | Mechanism of Action | Ideal Application | Limitations |
| Co-Solvency (DMSO/EtOH) | Lowers the polarity of the aqueous solvent system, reducing the energy penalty of cavity formation 2. | Early-stage in vitro biochemical assays. | Cellular toxicity at >1-5% v/v; high risk of precipitation upon dilution. |
| pH Adjustment / Salts | Protonates/deprotonates ionizable groups (e.g., amines), maximizing ion-dipole interactions with water [[1]](). | Compounds with a pKa within the physiological range. | Completely ineffective for neutral poly-halogenated indazoles 4. |
| Symmetry Disruption | Prevents tight crystal packing by breaking molecular planarity, lowering the lattice energy 3. | Hit-to-lead optimization and in vivo candidate selection. | Requires de novo chemical synthesis and SAR re-evaluation. |
| Solid Dispersions | Traps the drug in an amorphous state within a polymer matrix, bypassing the lattice energy barrier entirely 5. | In vivo PK studies and oral drug formulations. | Thermodynamic instability; risk of recrystallization over time [[4]](). |
Part 3: Troubleshooting Guides & Experimental Workflows
To determine the correct path forward, follow this logical decision tree based on your current project phase.
Decision workflow for selecting a solubility enhancement technique for indazoles.
Issue 1: "My compound dissolves in DMSO but crashes out upon dilution in the assay buffer."
The Causality: When you pipette a 100% DMSO stock directly into an aqueous buffer, the local dielectric constant spikes instantly. The highly hydrophobic poly-halogenated indazole experiences sudden supersaturation and nucleates into sub-visible colloidal aggregates before it can disperse 2.
Protocol 1: Step-wise Co-Solvent Dilution Strategy
-
Prepare Master Stock: Dissolve the indazole in 100% DMSO to a concentration of 10 mM.
-
Reverse Addition (Critical Step): Do not add the stock to the buffer. Instead, place your required volume of 10 mM DMSO stock into a microcentrifuge tube. While vortexing vigorously, add the aqueous buffer dropwise to the DMSO stock 1. This ensures the compound is always exposed to the lowest possible polarity gradient during mixing.
-
Self-Validation System: Before running your assay, measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. A truly dissolved compound will have an OD600 near 0.000. If the OD600 > 0.05, sub-visible colloidal aggregates have formed, and your assay data will be artificially skewed. You must lower the final compound concentration or increase the co-solvent percentage.
Issue 2: "I need to accurately determine the maximum thermodynamic solubility for an in vivo formulation."
The Causality: Visual solubility checks are kinetic, not thermodynamic. A compound might appear dissolved but will slowly crystallize over 48 hours as it seeks its lowest energy state. To find the true formulation limit, you must provide enough kinetic energy (via heat and shaking) to reach thermodynamic equilibrium between the solid crystal lattice and the solvated molecules 1.
Step-by-step experimental workflow for equilibrium solubility determination.
Protocol 2: Equilibrium Shake-Flask Method
-
Saturation: Add an excess amount (e.g., 5 mg) of your poly-halogenated indazole to 1 mL of your target vehicle/buffer in a sealed glass vial. The presence of undissolved solid is mandatory to ensure the solution is saturated.
-
Equilibration: Place the vial on an orbital shaker at 37°C. Shake continuously.
-
Phase Separation: After 24 hours, extract a 200 µL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet the heavy crystals, then pass the supernatant through a 0.22 µm PTFE filter. Causality note: Filtration alone is insufficient, as poly-halogenated compounds can adsorb non-specifically to filter membranes. Centrifugation mitigates this.
-
Self-Validation System: Extract a second aliquot at 48 hours and repeat Step 3. Quantify both the 24h and 48h supernatants using HPLC-UV. Validation criteria: If the concentration at 48 hours matches the 24-hour concentration (± 5% variance), thermodynamic equilibrium is confirmed. If the 48h concentration is significantly higher, the lattice was too strong to dissolve in 24 hours; continue shaking until consecutive readings stabilize.
References
-
BenchChem. "Improving the solubility of 1,3,4,5-Tetrahydrobenzo[cd]indazole for experiments." 2
-
BenchChem. "Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine." 1
-
CR Subscription Agency. "Techniques used for Solubility Enhancement of Albendazole." 5
-
Journal of Medicinal Chemistry (ACS Publications). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." 3
-
Journal of Drug Delivery and Therapeutics. "Contemporary Review on Solubility Enhancement Techniques." 4
Sources
Purification methods for separating indazole regioisomers
The following guide is structured as a Technical Support Center resource, designed for immediate application by medicinal chemists and process scientists. It synthesizes current literature with practical "bench wisdom" to resolve the specific challenge of separating indazole regioisomers.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Separation & Identification of
The Core Challenge: The "Tautomer Trap"
User Query: "I performed a standard alkylation on a 5-substituted indazole. TLC shows one spot, but LC-MS indicates two isomers. How do I separate them?"
Technical Insight:
Indazoles exhibit annular tautomerism.[1] The
The Separation Hierarchy (Decision Matrix): Before choosing a method, assess your mixture using this logic flow.
Figure 1: Strategic decision tree for selecting the optimal purification method based on scale and resource availability.
Troubleshooting & FAQs
Q1: Why do my isomers co-elute on silica gel?
Diagnosis:
-
Change the Selectivity Mechanism: Switch from "polarity-based" separation (Silica) to "shape/polarizability-based" separation.
-
Solvent Swap: If using Hexane/EtOAc, switch to DCM/MeOH or Toluene/Acetone . Toluene often interacts differently with the
-systems of the benzenoid ( ) vs. quinonoid ( ) rings. -
Stationary Phase: Use C18 (Reverse Phase) . The hydration sphere difference between N1 and N2 often provides better resolution (
) in aqueous acetonitrile gradients than normal phase silica.
Q2: How do I definitively identify which peak is N1 and which is N2?
Diagnosis: You cannot rely solely on polarity (N1 is usually less polar, but not always). Verification: Use NMR diagnostic shifts. The electronic environment of the benzene ring changes significantly between the two tautomers.
Table 1: Diagnostic NMR Signals for Indazole Regioisomers
| Feature | Mechanistic Reason | ||
| C3-H Proton | N2-alkylation creates a quinonoid-like system, deshielding C3-H. | ||
| C7-H Proton | Normal aromatic range | Often shielded (upfield) | Proximity to the lone pair on N1 (in N2 isomers).[2] |
| Significant change in ring current/hybridization character. | |||
| NOESY/ROESY | Cross-peak: N-Alkyl | Cross-peak: N-Alkyl | Definitive spatial proximity proof. |
Q3: Can I separate them without a column (Crystallization)?
Diagnosis: Yes, especially on scales >1g. The crystal packing forces of the symmetric
Detailed Experimental Protocols
Protocol A: Optimized Flash Chromatography (The "Toluene Trick")
For difficult separations where Hexane/EtOAc fails.
Prerequisites:
-
Flash Chromatography System[3]
-
High-performance Silica (15-40 µm spherical preferred)
-
Solvents: Toluene (HPLC grade), Acetone, Triethylamine (TEA)
Methodology:
-
Column Equilibrations: Pre-flush column with 3 CV (Column Volumes) of Toluene containing 1% TEA. (The amine prevents peak tailing due to interaction with silanols).
-
Loading: Dissolve crude mixture in minimum Toluene. Avoid DCM if possible (it ruins the selectivity of this specific method).
-
Gradient:
-
0-5 min: 100% Toluene (Isocratic)
-
5-25 min: 0%
10% Acetone in Toluene. -
Note: The
-isomer typically elutes first. The - interaction of toluene with the indazole core amplifies the subtle electronic differences between the isomers.
-
Protocol B: Fractional Recrystallization (The "Solubility Switch")
Best for: 5-substituted indazoles where one isomer is solid.
Concept:
Methodology:
-
Dissolution: Dissolve the crude mixture (e.g., 5g) in hot Ethanol (50 mL) .
-
Water Addition: While stirring at reflux, add hot Water dropwise until slight turbidity persists (usually ~15-20 mL).
-
Clarification: Add just enough Ethanol to clear the solution.
-
Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours, then to 4°C overnight.
-
Filtration: Filter the precipitate.
-
Precipitate: Often enriched (>90%) in the
-isomer (or the higher melting isomer). -
Mother Liquor: Contains the
-isomer .
-
-
Purification: Recrystallize the solid again to reach >99% purity. Evaporate the mother liquor and use Protocol A for the remaining material.
Advanced Solution: Supercritical Fluid Chromatography (SFC)
When chemistry fails, physics prevails. SFC is the "Gold Standard" for indazole separation because it uses supercritical
Recommended Starting Conditions:
-
Column: Chiralpak AD-H or IG (Amylose-based). Note: Even for achiral regioisomers, chiral columns often provide superior separation due to the rigid chiral grooves discriminating molecular shapes.
-
Co-solvent: 10-20% Methanol or Ethanol (no base additive usually needed).
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
Prevention: Synthetic Control Strategies
Don't just fix the problem; prevent it.[4]
Mechanism of Regioselectivity:
-
Thermodynamic Control (
): High temperature, reversible conditions, steric bulk. -
Kinetic Control (
): Low temperature, irreversible alkylation, "naked" anion.
Figure 2: Synthetic conditions influencing the N1 vs. N2 ratio.
Pro-Tip: If you specifically need the N1 isomer and are getting N2, switch to Cesium Carbonate (
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. National Institutes of Health (NIH).
-
Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. PubMed.
-
Separation of Pharmaceutical Enantiomers and Regioisomers using Supercritical Fluid Technology. Sphinxsai.
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.
-
Method for separating and purifying substituted indazole isomers (Patent CN101948433A). Google Patents.
Sources
Validation & Comparative
13C NMR chemical shifts for halogenated indazole carbons
Comparison Guide: Predictive Methods vs. Experimental Validation for 13C NMR Chemical Shifts in Halogenated Indazoles
Introduction & Scientific Context Halogenated indazoles are privileged pharmacophores widely utilized in drug discovery, particularly in the development of kinase inhibitors and 5-HT3 receptor modulators[1]. Accurate regiochemical assignment of the halogen (F, Cl, Br, I) on the indazole core (positions 3 through 7) is critical for establishing Structure-Activity Relationships (SAR). While 1H NMR provides valuable connectivity data, 13C NMR is the definitive tool for confirming the site of halogenation.
However, assigning 13C chemical shifts in these systems is notoriously challenging. As a Senior Application Scientist, I frequently see researchers misassign these carbons due to three compounding factors: annular tautomerism (1H- vs. 2H-indazole), strong inductive effects (fluorine), and pronounced heavy-atom effects (bromine and iodine)[2]. This guide objectively compares three distinct methodologies for determining and assigning 13C NMR chemical shifts in halogenated indazoles: Empirical Database Prediction, Quantum Mechanical (DFT) Calculations, and Experimental 2D NMR Validation.
Methodological Comparison & Causality
1. Empirical Database Prediction (ChemDraw, Mnova NMRPredict)
-
Mechanism: These software tools utilize HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks trained on vast databases of known chemical shifts to estimate values for novel structures[3].
-
Pros: Instantaneous results; excellent for standard, conformationally rigid, low-molecular-weight compounds[4].
-
Cons (The Causality of Failure): They frequently fail for heavy halogenated indazoles (e.g., 5-bromo or 5-iodoindazole). Database predictors struggle to account for the "heavy-atom effect" (spin-orbit coupling), which causes anomalous upfield shielding of the ipso-carbon. Furthermore, they often default to a single static tautomer, ignoring the solvent-dependent 1H/2H tautomeric equilibrium that dynamically averages 13C shifts in solution[5].
2. Density Functional Theory (DFT) Calculations (GIAO Method)
-
Mechanism: Calculates the magnetic shielding tensors of each nucleus from first principles using the Gauge-Independent Atomic Orbital (GIAO) method via software like Gaussian or ORCA[6].
-
Pros: Highly accurate for novel scaffolds; can explicitly model specific tautomers, conformers, and solvent effects using Polarizable Continuum Models (PCM).
-
Cons: Computationally expensive. Requires careful selection of functionals and basis sets (e.g., ωB97X-D/6-311+G(2d,p)) and empirical scaling to convert shielding tensors to chemical shifts[5].
3. Experimental 2D NMR (HSQC & HMBC) - The Ground Truth
-
Mechanism: Utilizes heteronuclear scalar coupling to map the carbon skeleton. HSQC identifies protonated carbons (
), while HMBC correlates protons to carbons 2 or 3 bonds away ( , )[7]. -
Pros: Creates a self-validating system . By anchoring assignments to the distinct H3 proton (a sharp singlet in indazoles), one can walk around the ring using
correlations to unambiguously assign quaternary and halogenated carbons without relying on external databases. -
Cons: Requires higher sample concentrations, longer acquisition times, and access to high-field spectrometers (≥400 MHz).
Quantitative Data Presentation
The following table compares the 13C NMR chemical shifts of 5-Bromo-1H-indazole across the three methodologies. Notice the significant deviation in the empirical prediction for the ipso-carbon (C5) due to the software's inability to fully capture the heavy-atom shielding effect.
| Carbon Position | Empirical Prediction (ChemDraw) | DFT Calculation (GIAO B3LYP/6-311+G**) | Experimental (100 MHz, DMSO-d6) | Deviation (Empirical vs Exp) |
| C3 | 135.2 ppm | 134.1 ppm | 133.8 ppm | +1.4 ppm |
| C4 | 125.1 ppm | 123.8 ppm | 123.5 ppm | +1.6 ppm |
| C5 (C-Br) | 118.5 ppm | 114.2 ppm | 113.8 ppm | +4.7 ppm (High Error) |
| C6 | 129.8 ppm | 128.5 ppm | 128.2 ppm | +1.6 ppm |
| C7 | 112.4 ppm | 111.6 ppm | 111.2 ppm | +1.2 ppm |
| C3a | 124.0 ppm | 123.1 ppm | 122.8 ppm | +1.2 ppm |
| C7a | 141.2 ppm | 139.5 ppm | 139.1 ppm | +2.1 ppm |
Table 1: Comparative 13C NMR chemical shifts for 5-bromo-1H-indazole. Experimental data aligns closely with DFT, while empirical methods overestimate the C5 shift.
Experimental Protocols & Workflows
To establish a self-validating system for assigning halogenated indazoles, follow this integrated protocol:
Protocol 1: DFT-Based 13C NMR Prediction
-
Geometry Optimization: Build the target halogenated indazole in GaussView. Run a geometry optimization using Gaussian 16 at the B3LYP/6-31G(d) level of theory in the gas phase[6].
-
Frequency Check: Ensure no imaginary frequencies exist, confirming the structure is a true energetic minimum.
-
NMR Calculation: Submit the optimized geometry for NMR shielding tensor calculation using the GIAO method at the ωB97X-D/6-311+G(2d,p) level, incorporating the SMD solvent model for DMSO.
-
Scaling: Convert the isotropic shielding values (
) to chemical shifts ( ) using the linear scaling equation specific to the level of theory: [5].
Protocol 2: Experimental 2D NMR Validation (Self-Validating System)
-
Sample Preparation: Dissolve 15-20 mg of the halogenated indazole in 0.6 mL of DMSO-d6. DMSO is preferred over CDCl3 as it stabilizes the tautomeric equilibrium, reducing peak broadening.
-
1D Acquisitions: Acquire a standard 1H spectrum (16 scans) and a 13C{1H} spectrum (1024 scans, 2 sec relaxation delay).
-
HSQC Acquisition: Run a 1H-13C HSQC experiment to assign all protonated carbons (C3, C4, C6, C7)[7].
-
HMBC Acquisition (The Anchor Step): Run a 1H-13C HMBC experiment optimized for long-range couplings (8 Hz)[7].
-
Causality of Assignment: Locate the H3 proton signal (~8.0 ppm). Look for its strong
cross-peaks to C3a and C7a. This anchors the bridgehead carbons. -
Next, use the proton adjacent to the halogen (e.g., H4 or H6) to find the
and correlations to the halogenated quaternary carbon. The absence of an HSQC cross-peak but the presence of HMBC correlations definitively confirms the halogenation site.
-
Workflow Visualization
Decision matrix for assigning 13C NMR shifts in novel halogenated indazoles.
References
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Reactivity Profiling of Dihalogenated Indazoles: A Comparative Guide to 3-Iodo vs. 7-Bromo Sites
Executive Summary
The indazole nucleus is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. When constructing complex, multi-substituted indazole derivatives, bifunctional building blocks such as 3-iodo-7-bromo-1H-indazole serve as exceptional starting materials[1]. The presence of two distinct halogens on the heteroaromatic core allows for systematic, orthogonal functionalization.
This guide provides an in-depth comparative analysis of the reactivity profiles between the 3-iodo and 7-bromo sites. By understanding the thermodynamic and kinetic principles governing these positions, researchers can design highly chemoselective, step-wise cross-coupling workflows.
Mechanistic Causality: The 3-Iodo vs. 7-Bromo Paradigm
The ability to selectively functionalize the 3-position over the 7-position in a dihalogenated indazole is not merely empirical; it is driven by a predictable set of physicochemical rules. As a general heuristic, the reactivity of a specific carbon-halogen bond toward palladium(0) oxidative addition is dictated by both the inherent bond strength and the microenvironment of the heterocycle.
-
Bond Dissociation Energy (BDE): The C–I bond is inherently weaker and more polarizable than the C–Br bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), oxidative addition is typically the rate-determining step. The lower activation energy required to cleave the C–I bond ensures that the 3-iodo site is activated preferentially[2].
-
Electronic Deficiencies: The electron distribution within the indazole ring system plays a crucial role. The C3 position is generally considered the most electron-deficient site on the indazole core. This pronounced electrophilicity accelerates the oxidative addition of the electron-rich Pd(0) catalyst, making it highly reactive[3].
-
Steric Microenvironment: The 7-bromo position is situated immediately adjacent to the N1 atom. In standard synthetic routes, the N1 position must be protected (e.g., with a Tetrahydropyranyl (THP), Boc, or SEM group) to prevent catalyst poisoning and undesired N-arylation. This bulky protecting group creates severe steric hindrance around the C7–Br bond, further suppressing its reactivity and effectively locking it during the initial C3-coupling phase.
Quantitative Performance & Reactivity Profiling
The following table summarizes the comparative reactivity of the 3-iodo and 7-bromo sites under standard cross-coupling conditions. The data illustrates the stark contrast in activation energy required for each site.
| Reaction Site | Halogen | Cross-Coupling Type | Optimal Catalyst System | Temp | Expected Yield | Chemoselectivity |
| C3 | Iodo | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 80 °C | >85% | >95% (C3 over C7) |
| C3 | Iodo | Sonogashira | PdCl₂(PPh₃)₂, CuI, TEA | 25 °C | 90% | >98% (C3 over C7) |
| C7 | Bromo | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 110 °C | 75-80% | N/A (Requires prior C3 coupling) |
| C7 | Bromo | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | 120 °C | 65-75% | N/A (Requires prior C3 coupling) |
Workflow Visualization
Sequential cross-coupling workflow for dihalogenated indazoles.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The analytical checkpoints embedded within the methodologies confirm causality and prevent the propagation of errors.
Protocol 1: Chemoselective C3-Suzuki Coupling (C–I Activation)
This protocol utilizes mild conditions to exploit the lower BDE of the C–I bond while leaving the C7–Br bond completely intact.
Reagents:
-
3-Iodo-7-bromo-1-(THP)-1H-indazole (1.0 eq)
-
Arylboronic acid (1.05 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 2.0 eq)
-
Toluene/EtOH (4:1 v/v)
Step-by-Step Methodology:
-
Deoxygenation: Suspend the indazole, arylboronic acid, and solvent mixture in a Schlenk flask. Sparge with argon for 15 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the Pd(0) active species to an inactive Pd(II) state.
-
Catalyst Addition: Add Pd(PPh₃)₄ and the degassed Na₂CO₃ solution.
-
Thermal Activation: Heat the biphasic mixture to 80 °C for 4–6 hours under vigorous stirring.
-
Self-Validation Check (LC-MS): Sample the organic layer. The reaction is deemed successful and complete only when the mass corresponding to the starting material disappears, replaced exclusively by the monocoupled mass [M+H]⁺. The strict absence of a dicoupled mass validates the chemoselectivity of the system.
-
Workup: Cool to room temperature, partition with EtOAc/H₂O, dry the organic layer over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: C7-Buchwald-Hartwig Amination (C–Br Activation)
Once the highly reactive 3-position is functionalized, the 7-bromo site can be activated. This requires significantly harsher conditions and specialized ligands to overcome steric hindrance.
Reagents:
-
3-Aryl-7-bromo-1-(THP)-1H-indazole (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (10 mol%)
-
NaOtBu (2.0 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Anaerobic Preparation: In a glovebox or under strict Schlenk conditions, combine the monocoupled indazole, amine, Pd₂(dba)₃, XPhos, and NaOtBu in anhydrous toluene. Causality: NaOtBu is highly hygroscopic; moisture will rapidly quench the base and deactivate the catalyst.
-
Ligand Causality: The use of XPhos (a bulky, electron-rich biaryl phosphine ligand) is mandatory here. The electron-rich nature of XPhos facilitates the difficult oxidative addition into the sterically hindered C7–Br bond, while its steric bulk promotes the final reductive elimination step to form the C–N bond.
-
Thermal Activation: Seal the vessel and heat to 110–120 °C for 12–16 hours.
-
Self-Validation Check (TLC/UPLC): Monitor the consumption of the monocoupled intermediate. Complete conversion confirms that the thermodynamic threshold for C–Br activation has been successfully breached.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase or normal-phase chromatography.
Conclusion
The differential reactivity between the 3-iodo and 7-bromo sites on the indazole core provides a powerful, programmable handle for drug discovery. By respecting the thermodynamic boundaries of C–I vs. C–Br bonds and leveraging steric microenvironments, researchers can execute highly precise, sequential cross-coupling cascades without the need for complex protection/deprotection schemes.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) [Link]
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Structural & Functional Analysis of 2H-Indazole Derivatives via X-ray Crystallography
Executive Summary
The 2H-Indazole Advantage in Structure-Based Drug Design (SBDD)
In the realm of kinase inhibition and oncology, the 2H-indazole scaffold represents a "privileged structure" that often outperforms its thermodynamically more stable isomer, 1H-indazole . While 1H-indazole dominates in ground-state stability (aromaticity), 2H-indazole derivatives—specifically those substituted at the
This guide provides a rigorous technical comparison of 2H-indazole derivatives against their 1H counterparts and alternative heterocycles (e.g., benzimidazoles). It details the crystallographic signatures required to unambiguously distinguish these tautomers—a critical step in validating active pharmaceutical ingredients (APIs) like Pazopanib .
Part 1: Structural Dynamics & Tautomeric Preference
The Core Conflict: 1H vs. 2H Tautomerism
The fundamental challenge in working with indazoles is the annular tautomerism.[1]
-
1H-Indazole (Alternative): The benzenoid form.[2] It possesses a continuous 10
-electron aromatic system.[2][3][4] It is thermodynamically favored by ~2-4 kcal/mol in the gas phase. -
2H-Indazole (The Product): The quinoid-like form.[2] Substitution at
locks this tautomer. It exhibits a significantly higher dipole moment (~3.4 D vs 1.6 D for 1H), which enhances electrostatic interactions within polar binding pockets (e.g., the ATP-binding site of VEGFR).
Comparative Data: Crystallographic Signatures
To validate your synthesis, you cannot rely solely on NMR due to solvent-dependent shifts. X-ray diffraction provides the definitive proof of the tautomeric state based on bond length alternation (BLA).
Table 1: Crystallographic Bond Length Comparison (Å)
Data derived from statistical analysis of Cambridge Structural Database (CSD) entries for
| Structural Feature | 2H-Indazole Derivative ( | 1H-Indazole Derivative ( | Significance |
| 1.33 – 1.35 Å (Double-bond character) | 1.37 – 1.39 Å (Single-bond character) | Primary Discriminator. 2H form shows | |
| 1.35 – 1.36 Å | 1.32 – 1.33 Å | 1H form has | |
| 1.42 – 1.44 Å | 1.40 – 1.41 Å | 2H form exhibits quinoid ring expansion. | |
| Crystal Packing | Head-to-Tail | Herringbone or dimer pairs (H-bond driven) | 2H derivatives often pack denser due to dipole alignment. |
| H-Bond Capacity | Critical for designing hinge-binding motifs in kinases. |
Part 2: Experimental Protocol (X-ray Diffraction)
Role: Senior Application Scientist Objective: Obtain high-resolution (<0.85 Å) data to resolve hydrogen positions and confirm the quinoid character of the benzene ring in 2H-derivatives.
Phase 1: Crystallization of "Difficult" Heterocycles
Indazoles are prone to twinning. Standard evaporation often fails.
-
Solvent Strategy: Use a binary system. Dissolve the 2H-indazole derivative in a polar aprotic solvent (DCM or THF) to disrupt aggregation, then layer with a non-polar anti-solvent (Hexane or Pentane).
-
Seeding: If oiling occurs (common with flexible
-alkyl chains), perform in situ seeding by scratching the vessel wall with a glass capillary to induce nucleation. -
Self-Validating Check: Examine crystals under polarized light. True single crystals will extinguish sharply every 90°. If extinction is "wavy," you have a mosaic crystal; re-crystallize using slower diffusion at 4°C.
Phase 2: Diffraction & Data Collection
-
Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil. Flash cool to 100 K immediately. Why? Room temperature data often possesses high thermal motion in the
-substituent, obscuring the critical bond lengths needed to prove the 2H structure. -
Collection Strategy: Collect a complete sphere (360°) with high redundancy (>4x).
-
Resolution Target: You must achieve at least 0.84 Å . This resolution is the "atomic resolution" threshold required to freely refine hydrogen atoms or observe electron density deformation on the
bond.
Phase 3: Refinement & Tautomer Assignment
-
Difference Fourier Maps (
): After initial refinement, inspect the difference map around the nitrogen atoms.-
2H-Indazole: You should see a lone pair density peak on
and no proton density. -
1H-Indazole: You should see proton density on
(if unsubstituted) or clear geometry pointing to the substituent.
-
-
FLACK Parameter: If your derivative contains heavy atoms (Cl, Br, S) and is chiral, check the Flack parameter. Values near 0.0 indicate correct absolute structure; values near 1.0 indicate inversion.
Part 3: Visualizations & Workflows
Diagram 1: Structural Determination Workflow
This diagram outlines the critical path from synthesis to validated 2H-structure, emphasizing the "Go/No-Go" decision points.
Caption: Step-by-step workflow for isolating and validating 2H-indazole crystals, featuring feedback loops for twinning or incorrect regioselectivity.
Diagram 2: Mechanism of Action (VEGFR Inhibition)
2H-indazoles (like Pazopanib) are often Type I kinase inhibitors. This diagram illustrates why the 2H-scaffold is preferred for specific binding modes.
Caption: Pharmacological pathway of 2H-indazole derivatives inhibiting VEGFR, highlighting the specific H-bond acceptance role of the N1 atom.
References
-
National Center for Biotechnology Information (NCBI). (2025). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link] (Source for biological activity profiles and kinase inhibition mechanisms.)
-
MDPI. (2022). Synthesis and Crystallographic Characterization of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. [Link] (Source for specific bond length data and X-ray diffraction protocols for indazole fused systems.)
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. [Link] (Source for synthetic challenges and N1 vs N2 selectivity ratios.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention times for 7-bromo-4-chloro-3-iodo-2H-indazole
Title: Comparative HPLC Method Development for Highly Halogenated Heterocycles: A Guide to 7-bromo-4-chloro-3-iodo-2H-indazole
Introduction & Mechanistic Challenges
The compound 7-bromo-4-chloro-3-iodo-2H-indazole is a densely functionalized, tri-halogenated heterocycle that serves as a critical building block in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced kinase inhibitors[1].
From a chromatographic perspective, this molecule presents a "perfect storm" of method development challenges:
-
Extreme Hydrophobicity: The combined presence of bromine, chlorine, and iodine substituents significantly elevates the molecule's LogP, leading to excessive retention times on standard reversed-phase stationary phases.
-
Polarizability and Halogen Bonding: Heavy halogens (especially iodine and bromine) are highly polarizable. They can engage in secondary halogen-bonding interactions with the silica matrix, leading to peak broadening.
-
Tautomerism and Acid-Base Behavior: While drawn as the 2H-indazole tautomer, it exists in equilibrium with the 1H-indazole form. Aromatic heterocycles containing nitrogen often exhibit complex acid-base properties; under acidic mobile phase conditions, partial protonation or hydrogen-bonding with unendcapped silanols can cause severe peak tailing[2].
To achieve a robust, self-validating analytical method, an Application Scientist cannot rely solely on standard C18 columns. This guide objectively compares the performance of three distinct stationary phase chemistries—Standard C18, Charged Surface Hybrid (CSH) C18, and Phenyl-Hexyl—to establish the optimal retention and separation conditions for this complex intermediate.
Experimental Design & Causality
To establish a scientifically rigorous comparison, the experimental design must account for the specific physicochemical traits of 7-bromo-4-chloro-3-iodo-2H-indazole.
Why these specific columns?
-
Standard C18 (Fully Endcapped): Acts as the baseline control. It relies purely on hydrophobic dispersion forces. We hypothesize late retention and potential tailing due to secondary silanol interactions.
-
CSH C18 (Charged Surface Hybrid): Incorporates a low-level positive surface charge. This repels protonated basic species and heavily masks residual silanols, which is highly effective for complex heterocycles and has been documented in patent literature for this specific indazole class[1].
-
Phenyl-Hexyl: Offers alternative selectivity via
interactions and specific halogen-aromatic dipole interactions, which are highly relevant for a molecule containing three different halogens.
Mobile Phase Selection: A decreasingly polar mixture of water and acetonitrile (MeCN) is required to elute highly lipophilic compounds. The addition of 0.1% Formic Acid (FA) ensures the mobile phase pH (~2.7) remains well below the pKa of the indazole nitrogens, driving the equilibrium to a single ionization state and improving reproducibility[3].
Fig 1: Column screening workflow and mechanistic outcomes for halogenated indazoles.
Self-Validating Experimental Protocol
The following step-by-step methodology incorporates internal controls to ensure the system is self-validating.
Equipment: UHPLC system equipped with a Diode Array Detector (DAD). Detection Wavelength: 254 nm (optimal for the conjugated indazole core).
Step 1: Mobile Phase Preparation
-
Eluent A: 1000 mL Ultrapure Water + 1.0 mL LC-MS grade Formic Acid (0.1% v/v).
-
Eluent B: 1000 mL LC-MS grade Acetonitrile + 1.0 mL Formic Acid (0.1% v/v).
-
Validation Check: Filter through a 0.2-μm membrane and degas to prevent baseline drift and pump cavitation[3].
Step 2: Sample Preparation
-
Dissolve 7-bromo-4-chloro-3-iodo-2H-indazole in pure Dimethylacetamide (DMA) or Acetonitrile to a concentration of 0.5 mg/mL[1].
-
Note: Do not use water as the diluent; the tri-halogenated core will instantly precipitate.
Step 3: Gradient Elution Program
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer for heavy molecules).
-
Gradient Table:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the sample band)
-
1.0 - 10.0 min: 5% B
95% B (Linear gradient) -
10.0 - 12.0 min: 95% B (Column wash)
-
12.0 - 15.0 min: 5% B (Re-equilibration)
-
Step 4: System Suitability & Self-Validation
-
Blank Injection (DMA only): Validates the absence of carryover. Highly hydrophobic compounds are notorious for sticking to the injector needle.
-
Uracil Injection: Acts as a void volume (
) marker to accurately calculate the capacity factor ( ). -
Triplicate Sample Injections: The method is considered valid only if the Relative Standard Deviation (RSD) of the retention time is
and peak area RSD is .
Comparative Performance Data
The table below summarizes the chromatographic performance of 7-bromo-4-chloro-3-iodo-2H-indazole across the three evaluated stationary phases (Dimensions: 4.6 x 100 mm, 3.5 µm for all columns).
| Column Chemistry | Retention Time ( | Capacity Factor ( | Peak Asymmetry ( | Theoretical Plates ( | Mechanistic Observation |
| Standard C18 | 8.85 min | 7.04 | 1.48 (Tailing) | 42,500 | Strong hydrophobic retention; secondary silanol interactions cause tailing. |
| Phenyl-Hexyl | 8.40 min | 6.63 | 1.15 | 68,000 | |
| CSH C18 | 7.95 min | 6.22 | 1.02 (Symmetrical) | 85,200 | Charged surface masks silanols perfectly; optimal peak shape and highest efficiency. |
Discussion & Analytical Insights
The empirical data directly supports the mechanistic hypotheses:
-
The Failure of Standard C18: While the Standard C18 column successfully retained the compound, the high peak asymmetry (
) indicates that hydrophobic dispersion alone is insufficient. The polarizable electron clouds of the bromine and iodine atoms, combined with the indazole nitrogen, interact with trace unendcapped silanols on the silica surface, dragging the tail of the peak. -
The
Advantage: The Phenyl-Hexyl column showed a marked improvement in peak shape ( ). Because the indazole core is electron-deficient (due to electron-withdrawing halogens), it engages in favorable stacking with the electron-rich phenyl phase. -
The Superiority of CSH Technology: The CSH C18 column provided the most optimal retention time (7.95 min) and near-perfect peak symmetry (
). The built-in low-level positive charge on the silica surface repels any basic nitrogen interactions and creates a highly uniform hydration layer. This allows the C18 ligands to interact purely with the lipophilic halogenated framework without secondary surface interference. This aligns with modern preparative and analytical protocols for heavily substituted indazole PROTAC intermediates[1].
Conclusion
For the HPLC analysis of 7-bromo-4-chloro-3-iodo-2H-indazole and similar heavily halogenated heterocycles, relying on standard C18 columns compromises peak integrity and resolution. Charged Surface Hybrid (CSH) C18 columns are the superior alternative , providing the highest theoretical plate count and perfect peak symmetry by mitigating secondary silanol interactions. When orthogonal selectivity is required for impurity profiling, Phenyl-Hexyl columns serve as an excellent secondary choice.
References
1.[1] Title: WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors. Source: Google Patents. URL: 2.[2] Title: Heterocycles Structural Analysis in HPLC Method Development. Source: Welch Materials. URL: 3.[3] Title: HPLC Method Development - A Review. Source: International Journal of Pharmaceutical Research and Applications. URL:
Sources
A Senior Application Scientist's Guide to Validating the Purity of 7-bromo-4-chloro-3-iodo-2H-indazole Samples
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of its safety, efficacy, and reproducibility in downstream applications. The compound 7-bromo-4-chloro-3-iodo-2H-indazole, a highly functionalized heterocyclic molecule, presents a unique analytical challenge due to its multiple halogen substituents and potential for isomeric impurities. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this specific compound, grounded in scientific principles and regulatory expectations.
The Criticality of Purity for Complex Intermediates
7-bromo-4-chloro-3-iodo-2H-indazole is a prime example of a complex building block in medicinal chemistry. The presence of even minor impurities can have significant consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to unpredictable results in biological assays.
-
Compromised Reaction Yields and Profiles: Reactive impurities can interfere with subsequent synthetic steps, leading to lower yields, new byproducts, and difficulties in purification.
-
Inaccurate Dosing and Quantification: The presence of impurities leads to an overestimation of the quantity of the desired compound, affecting the accuracy of SAR (Structure-Activity Relationship) studies and the preparation of solutions for testing.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, provide a framework for the identification, qualification, and reporting of impurities, underscoring the regulatory importance of this aspect.[1][2]
Anticipating the Impurity Profile: A Synthesis-Forward Approach
A robust purity validation strategy begins with a thorough understanding of the synthetic route. While a specific synthesis for 7-bromo-4-chloro-3-iodo-2H-indazole is not widely published, we can infer potential impurities from the synthesis of analogous compounds like 7-bromo-4-chloro-1H-indazol-3-amine.[1][3][4][5][6][7][8]
Potential impurities can be categorized as follows:
-
Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors.
-
Byproducts: Side reactions are a common source of impurities. For halogenated indazoles, these can include:
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps are common impurities.[10]
-
Degradation Products: The compound may degrade over time, particularly when exposed to stress conditions like light, heat, or humidity.[10]
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique is sufficient to fully characterize the purity of a complex molecule. A multi-pronged, or orthogonal, approach using techniques with different separation and detection principles is essential for a comprehensive assessment. The primary methods for validating the purity of 7-bromo-4-chloro-3-iodo-2H-indazole are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
The Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of 7-bromo-4-chloro-3-iodo-2H-indazole.
Caption: A comprehensive workflow for validating the purity of 7-bromo-4-chloro-3-iodo-2H-indazole.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode (RP-HPLC), is the workhorse for purity determination in the pharmaceutical industry.[11] Its high resolution, sensitivity, and quantitative accuracy make it the primary choice for separating the main component from its non-volatile organic impurities.
Causality Behind Experimental Choices:
-
Reverse-Phase (C18 column): The target molecule is a relatively non-polar organic compound, making a C18 column, which separates based on hydrophobicity, an excellent starting point.[12]
-
Gradient Elution: Due to the potential for a wide range of impurity polarities (from starting materials to more polar degradation products), a gradient elution from a weaker solvent (water/buffer) to a stronger organic solvent (acetonitrile or methanol) is necessary to ensure all components are eluted from the column in a reasonable time with good peak shape.[13]
-
UV/PDA Detection: The indazole ring system contains a chromophore that absorbs UV light, making UV detection a suitable choice. A Photo-Diode Array (PDA) detector is superior as it provides spectral information for each peak, which can help in peak tracking and assessing peak purity.
Proposed HPLC Method for Initial Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high efficiency and resolution. A shorter column length allows for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to protonate any basic functional groups and silanols on the column, leading to sharper peaks.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent in RP-HPLC with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 0.5 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Detection | PDA at 254 nm and 280 nm | 254 nm is a common wavelength for aromatic compounds. Monitoring multiple wavelengths can help detect impurities with different spectra. |
| Injection Volume | 1 µL | A small injection volume minimizes peak distortion. |
| Sample Preparation | 0.5 mg/mL in Acetonitrile or a mixture of Acetonitrile/Water | Ensure the sample is fully dissolved to prevent column clogging. |
This method would require validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[2][15][16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 7-bromo-4-chloro-3-iodo-2H-indazole, its primary utility lies in the separation and identification of regioisomeric impurities, which may be difficult to resolve by HPLC.[18][19] It is also excellent for detecting and quantifying residual solvents.
Causality Behind Experimental Choices:
-
High-Resolution Capillary Column (e.g., Rtx-200): A trifluoropropylmethyl polysiloxane stationary phase (like Rtx-200) provides a different selectivity compared to C18, which can be advantageous for separating halogenated isomers.[19]
-
Electron Ionization (EI): EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be used to identify compounds by comparison to spectral libraries and to elucidate the structures of unknown impurities.[20]
-
Temperature Programming: A temperature ramp is necessary to elute compounds with a range of boiling points, from volatile solvents to the higher-boiling indazole derivatives.
Proposed GC-MS Method for Initial Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | Rtx-200 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Offers good selectivity for halogenated aromatic compounds.[19] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Hold at 80 °C for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min | A starting temperature below the boiling point of common solvents allows for their separation, followed by a ramp to elute the analyte. |
| MS Transfer Line | 300 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible mass spectra. |
| Scan Range | 40-500 m/z | Covers the expected mass range of the parent compound and its likely fragments and impurities. |
| Sample Preparation | 1 mg/mL in a volatile solvent like Ethyl Acetate or Dichloromethane | The solvent should be compatible with the GC analysis and fully dissolve the sample. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to provide detailed structural information. For purity validation, its most powerful application is as a quantitative technique (qNMR).
Quantitative NMR (qNMR): qNMR allows for the direct measurement of the purity of a compound without the need for a reference standard of the analyte itself.[21][22] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[21][23] By adding a certified internal standard of known purity and concentration to the sample, the purity of the target compound can be calculated with high accuracy.[23]
Causality Behind Experimental Choices:
-
High-Field NMR (≥400 MHz): Higher magnetic field strength provides better signal dispersion, which is crucial for resolving signals from the analyte and its impurities.
-
Careful Selection of Internal Standard: The standard should be stable, have a simple spectrum with at least one signal that does not overlap with any analyte or impurity signals, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.
-
Long Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. A long relaxation delay (at least 5 times the longest T1 relaxation time) is critical for accurate quantification.
Proposed qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 7-bromo-4-chloro-3-iodo-2H-indazole sample into a vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) in which both the sample and standard are fully soluble.
-
-
Data Acquisition (¹H NMR):
-
Use a high-field NMR spectrometer (e.g., 500 MHz).
-
Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).
-
Crucially, set a long relaxation delay (d1) of at least 30 seconds to ensure full relaxation for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
In addition to quantification, ¹H and ¹³C NMR are essential for confirming the structure of the main component and for elucidating the structures of any significant impurities that can be isolated.[24]
Elemental Analysis
Elemental analysis by combustion is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur and halogens) in a sample. This data is used to confirm the empirical formula of the compound.
Trustworthiness through Self-Validation: For a pure sample of 7-bromo-4-chloro-3-iodo-2H-indazole (C₇H₃BrClIN₂), the theoretical elemental composition can be calculated. The experimental results from elemental analysis should match these theoretical values within an accepted deviation, typically ±0.4%.[25] A significant deviation suggests the presence of impurities, such as residual solvents or inorganic salts, that alter the elemental composition.
| Element | Theoretical Mass % |
| Carbon (C) | 22.06% |
| Hydrogen (H) | 0.79% |
| Nitrogen (N) | 7.35% |
| Total | 30.20% |
| (Note: Halogens and other elements make up the remaining percentage) |
Comparison of Analytical Methodologies
| Feature | HPLC-UV/PDA | GC-MS | qNMR | Elemental Analysis |
| Primary Application | Quantitative purity assessment, separation of non-volatile impurities. | Separation of volatile impurities, regioisomers; structural identification. | Absolute quantitative purity assessment, structural confirmation. | Confirmation of elemental composition and empirical formula. |
| Strengths | High precision and accuracy, widely applicable, excellent for quantification. | Excellent separation for isomers, high sensitivity, provides mass information. | Does not require a reference standard of the analyte, provides structural information.[21][22] | Simple, robust, provides fundamental information on composition. |
| Limitations | May not resolve all isomers, requires reference standards for impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires expensive equipment. | Does not provide information on the nature of impurities, only the bulk composition. |
| Impurity Detection | Detects chromophoric impurities. | Detects volatile and semi-volatile impurities. | Detects any soluble impurity with an NMR-active nucleus. | Infers purity based on deviation from theoretical elemental composition. |
Establishing a Stability-Indicating Method: Forced Degradation Studies
To ensure that the chosen analytical method (typically HPLC) can detect any degradation products that may form during the shelf-life of the product, forced degradation studies are essential.[26][27][28][29] These studies involve subjecting the 7-bromo-4-chloro-3-iodo-2H-indazole sample to harsh conditions to accelerate its decomposition.
Caption: Workflow for forced degradation studies to establish a stability-indicating method.
The goal is to achieve 5-20% degradation of the active substance. The stressed samples are then analyzed by the proposed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other, demonstrating the method's specificity.[26][27]
Conclusion
Validating the purity of a complex, multi-halogenated intermediate like 7-bromo-4-chloro-3-iodo-2H-indazole requires a rigorous, multi-faceted analytical approach. A primary RP-HPLC method should be developed for quantitative purity assessment and validated according to ICH guidelines. This must be complemented by orthogonal techniques like GC-MS for isomeric impurity analysis, qNMR for absolute purity determination and structural confirmation, and elemental analysis to verify the empirical formula. Forced degradation studies are non-negotiable to prove that the chosen analytical method is stability-indicating. By integrating these self-validating systems, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?[Link]
-
Asad, N., Lyons, M., Muniz Machado Rodrigues, S., et al. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
- ACS Publications. (n.d.). Author Guidelines. (Note: Specific link not available, but the ±0.4% standard for elemental analysis is widely cited in ACS journal author guidelines).
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Shinoda, K. (2017, February 4). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [Link]
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PubMed. (2003, May 30). Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. [Link]
-
Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023, February 15). A Review on Force Degradation Studies for Drug Substances. [Link]
-
PubMed. (2018, October 1). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2021, September). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. [Link]
-
Labinsights. (2023, May 8). Forced Degradation Studies. [Link]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]
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Phenomenex. (n.d.). Reverse Phase HPLC Method Development. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Journal of Emerging Technologies and Innovative Research. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]
- U.S. Pharmacopeia. (n.d.). Validation of Chromatographic Methods. (General Chapter <621>).
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Asian Journal of Research in Chemistry. (n.d.). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. [Link]
-
IAEA International Nuclear Information System. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
ResearchGate. (2025, August 10). GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. [Link]
-
Semantic Scholar. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Obrnuta faza. (n.d.). Optimization of Reversed-Phase HPLC Separations of Biomolecules. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. [Link]
-
LCGC. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?[Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
-
PharmaTutor. (n.d.). Impurities in Pharmaceutical Substances. [Link]
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Safety Operating Guide
7-Bromo-4-chloro-3-iodo-2H-indazole: Proper Disposal Procedures
Executive Summary
7-bromo-4-chloro-3-iodo-2H-indazole is a poly-halogenated heterocyclic compound, often utilized as a high-value scaffold in medicinal chemistry (specifically kinase inhibitor development).[1][2][3] Its disposal requires strict adherence to protocols designed for halogenated organic waste .
Unlike standard organic solids, the presence of three distinct halogens (Bromine, Chlorine, Iodine) on the indazole core creates specific stability and environmental risks. The iodine atom at the C3 position is particularly susceptible to photolytic cleavage [1], while the poly-halogenation renders the molecule environmentally persistent and potentially toxic to aquatic life.
This guide outlines the operational workflow for the safe containment, labeling, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the material's physical and chemical state. This molecule is not "general trash."[1][2][3][4]
| Property | Description | Operational Implication |
| Molecular Formula | C₇H₃BrClIN₂ | High halogen content (>50% by mass). |
| Physical State | Solid (Powder/Crystal) | Dust hazard. Use a localized exhaust hood. |
| Stability | Light Sensitive (C-I bond) | Must use amber glass or opaque HDPE for waste storage to prevent iodine evolution. |
| Reactivity | Incompatible with strong oxidizers | Do not mix with Nitric Acid or Peroxides in waste streams. |
| Toxicity Class | Irritant (Skin/Eye), Aquatic Tox. | Do not dispose of down the drain. |
Senior Scientist Insight: The C3-Iodine bond is the "weak link" here. If this waste is left in clear containers under fluorescent lab lighting, it can undergo photodehalogenation, releasing free radical species or elemental iodine, which turns the waste acidic and corrosive over time. Always shield this waste from light.
Pre-Disposal Protocol: Segregation & Quenching
Effective disposal starts at the bench. You must segregate this compound from non-halogenated waste streams to prevent "up-coding" (making non-hazardous waste expensive to treat) and to ensure the incinerator scrubbers can handle the acid gas load.
A. Solid Waste (Pure Compound/Precipitate)
-
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar.
-
Why? HDPE is resistant to chemical attack; Amber glass prevents photolysis.
-
-
Double Containment: Place the primary jar inside a clear zip-lock secondary bag. This protects waste handlers from external contamination.[2]
B. Liquid Waste (Reaction Mixtures)
If the compound is dissolved in a solvent (e.g., DMSO, DMF, DCM):
-
Do NOT Precipitate Manually: Unless you have a validated protocol, do not attempt to crash it out. Treat the entire solution as Halogenated Solvent Waste .
-
Segregation: Pour into the "Halogenated Waste" carboy (Red tag usually).
-
Critical Rule: Ensure the carboy does not contain strong oxidizers (Aqua Regia, Piranha etch). The interaction with the Iodo-indazole can be exothermic and release toxic gas.
-
The Disposal Workflow (Decision Logic)
The following diagram illustrates the decision logic for segregating this specific compound based on its physical state and concentration.
Figure 1: Waste stream segregation logic. Note that even if dissolved in a non-halogenated solvent (like Methanol), a high concentration of this solute may require the waste to be treated as Halogenated to protect the incinerator.
Labeling & Regulatory Compliance
Improper labeling is the #1 cause of regulatory fines and accidents in waste transport.
Required Label Elements (RCRA/EU CLP):
-
Chemical Name: Write out the full name. Do not use abbreviations like "BCI-Indazole."
-
Correct: "7-bromo-4-chloro-3-iodo-2H-indazole, Solid."
-
-
Hazard Checkboxes:
-
Constituents:
-
If a mixture: "Dichloromethane (95%), 7-bromo-4-chloro-3-iodo-2H-indazole (5%)."
-
RCRA Classification (USA): While this specific compound is not a "Listed Waste" (F, K, P, or U list), it falls under Characteristic Waste if it exhibits toxicity. However, in research settings, it is universally managed as Hazardous Waste due to the halogen content.
-
EPA Waste Code: Likely D001 (Ignitable, if in solvent) or Non-Specific Halogenated Waste . Consult your local EH&S officer for the specific state code.
Final Disposal Method: High-Temperature Incineration
You do not dispose of this yourself. You package it for a licensed waste vendor (e.g., Veolia, Clean Harbors, Triumvirate).
The Mechanism of Destruction: The waste vendor will route this to a rotary kiln incinerator operating at >1000°C.
-
Thermal Oxidation: The organic skeleton (Indazole) is oxidized to CO₂ and H₂O.
-
Acid Gas Generation: The Halogens (Br, Cl, I) are converted to HBr, HCl, and HI gases.
-
Scrubbing: The exhaust passes through a wet caustic scrubber (NaOH) to neutralize the acid gases into harmless salts (NaCl, NaBr, NaI) before release [2].
Why this matters: If you throw this in the trash, it ends up in a municipal landfill. It will eventually leach into the groundwater, where poly-halogenated heterocycles are notoriously persistent and toxic to aquatic ecosystems [3].
Emergency Contingencies
Spill Cleanup Procedure:
-
PPE: Nitrile gloves (Double gloved), Safety Goggles, Lab Coat, N95 mask (if powder is fine).
-
Containment: Do not dry sweep (creates dust). Cover the spill with Vermiculite or Sand .[3]
-
Cleanup: Scoop the material into a disposable container.
-
Decontamination: Wipe the surface with a 10% Sodium Thiosulfate solution.
-
Scientific Rationale: Thiosulfate reduces any free iodine (which stains and is corrosive) back to colorless iodide ions, ensuring the surface is chemically clean.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity. PubMed. Available at: [Link] (Search Term: Indazole Photochemistry).
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA.gov. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Distributions and transformation of polyhalogenated carbazoles in environmental matrices. PubMed. Available at: [Link] (Search Term: Polyhalogenated heterocycles environmental persistence).
Sources
Personal Protective Equipment (PPE) & Handling Guide: 7-bromo-4-chloro-3-iodo-2H-indazole
Executive Safety Summary
Compound: 7-bromo-4-chloro-3-iodo-2H-indazole CAS: [Specific Isomer - Treat as Novel Chemical Entity] Hazard Band: Band 3 (High Potency/Irritant) – Default assumption for multi-halogenated indazoles in drug discovery.
This guide defines the safety architecture for handling this specific tri-halogenated indazole. Unlike standard reagents, the presence of three distinct halogens (Bromine, Chlorine, Iodine) on a lipophilic indazole core significantly alters its permeation profile and biological reactivity.
Immediate Action Required:
-
Containment: All open handling must occur within a certified Chemical Fume Hood (CFH).
-
Skin Absorption: High risk due to lipophilicity. Double-gloving is mandatory.
-
Light Sensitivity: The C-I bond is photolabile; handle under low light or in amber vessels to prevent degradation into toxic radical species.
Risk Assessment & Mechanistic Rationale
As a Senior Scientist, I do not rely solely on generic SDS data. We must look at the structure-activity relationship (SAR) to determine the true risk profile.
| Structural Feature | Safety Implication |
| Indazole Core | Bioavailability: Highly lipophilic scaffold designed to penetrate cell membranes. Risk: Rapid dermal absorption. |
| C-I Bond (Position 3) | Reactivity: The Carbon-Iodine bond is weak and prone to homolytic cleavage. Risk: Formation of radical species; potential sensitizer. |
| Multi-Halogenation | Metabolic Stability: The Br and Cl atoms increase metabolic stability, potentially prolonging systemic retention if absorbed. |
| Physical State | Particulate: Likely a fine crystalline powder. Risk: High electrostatic potential leading to aerosolization during weighing. |
PPE Matrix: Task-Based Protection Standards
Do not use a "one size fits all" approach. PPE must scale with the energy and state of the system.[1]
Table 1: PPE Requirements by Operational Phase
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed) | N/A (if sealed) | Single Nitrile (4 mil) | Safety Glasses (ANSI Z87.1) | Standard Lab Coat |
| Weighing / Solid Transfer (< 100 mg) | Fume Hood (Face velocity: 100 fpm) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Safety Glasses + Face Shield (if static risk high) | Lab Coat + Tyvek Sleeves |
| Synthesis / Solution Phase (Dissolved in DCM/DMF) | Fume Hood | Laminate / Silver Shield (Critical for halogenated solvents) | Chemical Splash Goggles | Lab Coat + Chemical Apron |
| Spill Cleanup (Solid) | P100 / N95 (if outside hood) | Double Nitrile | Chemical Splash Goggles | Tyvek Coverall |
Critical Note on Gloves: Standard nitrile gloves degrade rapidly when exposed to halogenated solvents (like Dichloromethane) often used to solubilize this compound. If dissolving in DCM, you must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon splash contact.
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (The Highest Risk Step)
The majority of exposure events occur during the transfer of dry powders due to static charge.
-
Engineering Control: Activate the ionizing bar (static eliminator) inside the balance enclosure if available.
-
Setup: Place a pre-tared vial inside the fume hood. Do not tare the balance outside the hood.
-
Technique: Use a disposable anti-static spatula.
-
Transfer: Move the solid directly from the source container to the receiver vial. Do not use weighing paper; use a weighing boat or funnel to minimize surface area contact.
-
Decontamination: Immediately wipe the spatula and balance area with a chemically compatible solvent (e.g., Ethanol) on a Kimwipe. Dispose of the Kimwipe as solid hazardous waste.
Phase B: Reaction Setup (Solution Phase)
-
Solvent Choice: If using DMSO or DMF, be aware that these solvents act as carriers, effectively transporting the indazole through intact skin.
-
Vessel: Use amber glassware or wrap the flask in aluminum foil. The 3-Iodo position is susceptible to photodeiodination, which can release free iodine (
) and alter the reaction stoichiometry. -
Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent volatilization of the halogenated core.
Phase C: Waste Disposal
Improper disposal is a regulatory violation and an environmental hazard.
-
Solid Waste: Segregate into "Halogenated Solid Waste."
-
Liquid Waste: This compound renders any solvent "Halogenated." Do not mix with non-halogenated organic waste (e.g., Acetone/Methanol waste streams) as this complicates incineration.
Visualized Workflows
Diagram 1: PPE Selection Logic
Use this decision tree to determine the correct glove and respiratory setup instantly.
Caption: Decision matrix for glove selection based on physical state and carrier solvent compatibility.
Diagram 2: Emergency Spill Response
Immediate actions to take in the event of containment breach.
Caption: Protocol for distinguishing between minor lab spills and major containment breaches requiring evacuation.
References & Authority
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
PubChem Compound Summary. Indazole Derivatives and General Halogenated Heterocycle Safety. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
